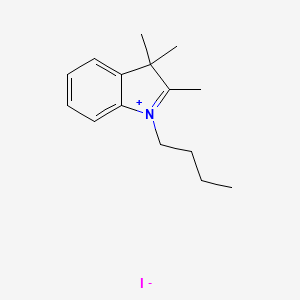

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

Description

Properties

IUPAC Name |

1-butyl-2,3,3-trimethylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFPZGGBKVIINP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627181 | |

| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20205-30-5 | |

| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide" fundamental properties

An In-Depth Technical Guide to 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Properties, Synthesis, and Applications

Introduction

This compound is a quaternary ammonium salt belonging to the indolium class of heterocyclic compounds. Characterized by a positively charged nitrogen atom within the indole ring structure, this compound serves as a crucial intermediate in synthetic organic chemistry. Its primary utility lies in its role as a precursor for the synthesis of a wide range of cyanine dyes. The quaternization of the indolenine nitrogen introduces a permanent positive charge, rendering the adjacent methyl group at the C2 position highly acidic and susceptible to condensation reactions. This reactivity is the cornerstone of its application in forming the polymethine chains characteristic of cyanine dyes, which are of significant interest in fields ranging from biomedical imaging to materials science. This guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, and key applications for researchers in chemistry and drug development.

Physicochemical and Structural Properties

The identity and physical characteristics of a compound are foundational to its application in any research or development setting. The properties of this compound are summarized below.

Identity and Descriptors

-

IUPAC Name: 1-butyl-2,3,3-trimethylindol-1-ium iodide[1]

-

CAS Number: 20205-30-5[1]

-

Molecular Formula: C₁₅H₂₂IN[1]

-

Synonyms: 1-butyl-2,3,3-trimethylindoleninium iodide, 3H-Indolium, 1-butyl-2,3,3-trimethyl-, iodide (1:1)[1]

Physical and Computed Properties

The key quantitative properties of the compound are presented in Table 1 for ease of reference.

| Property | Value | Source |

| Molecular Weight | 343.25 g/mol | [1] |

| Exact Mass | 343.07970 Da | [1] |

| Melting Point | 102 °C | LookChem |

| Physical Form | Solid | |

| Topological Polar Surface Area | 3 Ų | [1] |

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information for this molecule, confirming its ionic nature and three-dimensional conformation. The crystallographic data is crucial for understanding solid-state packing and intermolecular interactions.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 15.631 Å |

| b | 11.614 Å |

| c | 16.976 Å |

| α, β, γ | 90° |

| Z | 8 |

Synthesis Methodology

The synthesis of this compound is a straightforward yet critical process, typically achieved through the quaternization of a tertiary amine. This process follows a classical nucleophilic substitution mechanism.

Core Directive: The Quaternization Reaction

The formation of the indolium salt is achieved by the N-alkylation of the precursor, 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine). This reaction is a classic example of an S_N2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of the indolenine acts as a nucleophile, attacking the electrophilic primary carbon of 1-iodobutane. Iodide is an excellent leaving group, facilitating a high reaction yield. The choice of a polar aprotic solvent like acetonitrile helps to solvate the resulting ionic product while not interfering with the nucleophilicity of the amine. Microwave-assisted heating is often employed to accelerate the reaction, significantly reducing the time required from hours to minutes.[2]

Precursor Synthesis

The starting material, 2,3,3-trimethyl-3H-indole, can be synthesized via several established methods. The most common is the Fischer indole synthesis, which involves the condensation of phenylhydrazine with methyl isopropyl ketone under acidic conditions.[3] An alternative industrial method involves the reaction of aniline with 3-chloro-3-methylbutane-2-one.[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a peer-reviewed procedure for the synthesis of cyanine dye precursors.[2]

Materials:

-

2,3,3-trimethyl-3H-indole (1.0 eq)

-

1-Iodobutane (4.0 eq)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

-

Microwave synthesis vial with crimp cap

Procedure:

-

To a microwave synthesis vial, add 2,3,3-trimethyl-3H-indole (e.g., 750 mg, 4.7 mmol) and acetonitrile (e.g., 2 mL).

-

Add 1-iodobutane (e.g., 2.14 mL, 18.8 mmol, 4 eq).

-

Securely seal the vial with a crimp cap.

-

Place the vial in a microwave reactor and heat to 155 °C for 15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

To the resulting solid residue, add diethyl ether and triturate to wash away unreacted starting materials.

-

Filter the solid product and wash it three additional times with diethyl ether.

-

Dry the resulting solid (typically brownish or pink) under vacuum to yield the final product. A typical reported yield for this procedure is 76%.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for the N-alkylation of 2,3,3-trimethyl-3H-indole.

Key Applications in Research and Development

The utility of this compound stems from the reactivity of its C2-methyl group, which becomes activated upon N-quaternization.

Primary Role as a Cyanine Dye Precursor

This indolium salt is a fundamental building block for synthesizing symmetrical and asymmetrical cyanine dyes.[3] In the presence of a base, the C2-methyl group is deprotonated to form a reactive methylene base (an enamine). This intermediate readily undergoes condensation with various electrophilic linkers, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, to form the extended polymethine chain that defines the dye's chromophore.[2] The length and nature of this chain, along with substituents on the indolium ring, precisely tune the dye's absorption and emission wavelengths, making them invaluable as:

-

Fluorescent labels for biomolecules in assays and imaging.[5]

-

Photosensitizers in photodynamic therapy (PDT).[2]

-

Sensitizers in photographic emulsions and optical recording media.[3]

Experimental Protocol: Synthesis of a Symmetrical Cyanine Dye

The following protocol demonstrates the use of the title compound to synthesize a symmetrical heptamethine cyanine dye.[2]

Materials:

-

This compound (2.0 eq)

-

N-((1E,3E)-5-((Z)-1-phenyl-amino)penta-1,3-dien-1-yl)aniline hydrochloride (1.0 eq)

-

Anhydrous sodium acetate (3.0 eq)

-

Acetic anhydride

Procedure:

-

In a microwave vial, combine this compound (e.g., 686 mg, 2.0 mmol), the aniline hydrochloride linker (e.g., 258.7 mg, 1.0 mmol), and anhydrous sodium acetate (e.g., 246 mg, 3.0 mmol).

-

Add acetic anhydride (e.g., 15 mL) as the solvent and reactant.

-

Seal the vial and heat in a microwave reactor to 130 °C for 15-30 minutes.

-

After cooling, pour the reaction mixture into a beaker of diethyl ether to precipitate the crude dye.

-

Wash the resulting blue solid with diethyl ether and collect by filtration.

-

Dissolve the solid in a minimal amount of dichloromethane (DCM) to separate it from residual sodium acetate, which is insoluble.

-

Evaporate the DCM filtrate to obtain the purified cyanine dye as a blue or brownish powder.

Cyanine Dye Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (CAS: 20205-30-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, a quaternary ammonium salt of the indolium class. This document delves into its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, key applications in organic synthesis, and essential safety and handling procedures.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 20205-30-5, is a heterocyclic compound featuring a positively charged nitrogen atom within an indolium ring system.[1] The presence of a butyl group and three methyl groups contributes to its lipophilicity, which can influence its solubility and interaction with biological membranes.[1] The iodide anion serves as the counter-ion to the quaternary ammonium cation.

| Property | Value | Source |

| CAS Number | 20205-30-5 | [2][3][4] |

| Molecular Formula | C₁₅H₂₂IN | [2][3][4] |

| Molecular Weight | 343.25 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the quaternization of the nitrogen atom in 2,3,3-trimethylindolenine with an appropriate butylating agent, most commonly 1-iodobutane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Workflow

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of indolenine derivatives.

Materials:

-

2,3,3-Trimethylindolenine

-

1-Iodobutane

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3,3-trimethylindolenine (1 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.

-

Reagent Addition: Add 1-iodobutane (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to the reaction mixture until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the butyl and trimethyl groups, as well as the aromatic protons of the indole ring.

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm.

-

N-CH₂ (Butyl): A triplet around 4.0-4.5 ppm.

-

CH₂ (Butyl): Multiplets in the range of 1.5-2.0 ppm.

-

CH₃ (Butyl): A triplet around 0.9-1.2 ppm.

-

C(CH₃)₂: A singlet around 1.5-1.7 ppm.

-

C-CH₃: A singlet around 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.

-

Aromatic Carbons: Signals in the range of 110-145 ppm.

-

Quaternary Carbon (C3): A signal around 50-55 ppm.

-

Iminium Carbon (C2): A signal around 180-190 ppm.

-

N-CH₂ (Butyl): A signal around 50-55 ppm.

-

Butyl Chain Carbons: Signals in the range of 10-35 ppm.

-

Methyl Carbons: Signals in the range of 15-30 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode should show the molecular ion peak for the cation [C₁₅H₂₂N]⁺ at an m/z corresponding to its calculated exact mass.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various functional molecules, particularly cyanine dyes.

Precursor for Cyanine Dyes

Indolium salts are key building blocks for the synthesis of cyanine dyes. The 2-methyl group in the indolium ring is acidic and can be deprotonated by a base to form a reactive methylene base. This intermediate can then undergo condensation reactions with various electrophiles to form the characteristic polymethine chain of cyanine dyes. These dyes have significant applications due to their strong absorption and fluorescence properties in the visible and near-infrared (NIR) regions.

Caption: General scheme for the synthesis of cyanine dyes from the indolium salt.

Applications of Derived Cyanine Dyes

-

Fluorescent Probes: Cyanine dyes derived from this indolium salt can be designed as fluorescent probes for detecting specific analytes or for cellular imaging.

-

Photosensitizers: In photodynamic therapy (PDT), these dyes can act as photosensitizers, generating reactive oxygen species upon light irradiation to kill cancer cells.

-

Organic Electronics: The unique photophysical properties of these dyes make them candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Safety and Handling

As a quaternary ammonium iodide, this compound requires careful handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

References

-

AA Blocks. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Synthesis, Properties, and Applications in Advanced Biomedical Research

This technical guide provides a comprehensive overview of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, a key intermediate in the synthesis of cyanine dyes. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, detailed synthesis protocols, and its significant applications in photodynamic therapy, bio-imaging, and the development of novel antimicrobial agents. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Core Molecular Attributes: Structure and Physicochemical Properties

This compound is a quaternary ammonium salt characterized by an indolium core. The structural integrity and physicochemical properties of this molecule are fundamental to its reactivity and its utility as a precursor in the synthesis of functional dyes.

The molecule consists of a 3H-indole ring system where the nitrogen atom is quaternized with a butyl group. The indole ring itself is substituted with three methyl groups, two at the 3-position and one at the 2-position. This specific arrangement of alkyl groups influences the steric and electronic properties of the molecule, which in turn dictates its reactivity in subsequent chemical transformations. The iodide anion serves as the counter-ion to the positively charged indolium cation.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂IN | PubChem[1] |

| Molecular Weight | 343.25 g/mol | PubChem[1] |

| CAS Number | 20205-30-5 | PubChem[1] |

| IUPAC Name | 1-butyl-2,3,3-trimethylindol-1-ium iodide | PubChem[1] |

| Canonical SMILES | CCCC[N+]1=C(C)C(C2=CC=CC=C21)(C)C.[I-] | PubChem[1] |

A two-dimensional representation of the molecular structure is provided in the diagram below, generated using the Graphviz (DOT language).

Caption: 2D structure of this compound.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2,3,3-trimethyl-3H-indole, via the Fischer indole synthesis. The second step is the N-alkylation of this precursor with a butyl halide.

Step 1: Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3][4][5] In this case, phenylhydrazine is reacted with isopropyl methyl ketone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1 equivalent) and isopropyl methyl ketone (1.1 equivalents) in glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3,3-trimethyl-3H-indole.

The causality behind these choices lies in the mechanism of the Fischer indole synthesis, which involves the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia, all facilitated by the acidic medium.[3][5]

Step 2: N-Alkylation to Yield this compound

The second step involves the quaternization of the nitrogen atom of the 2,3,3-trimethyl-3H-indole with a butyl group. This is a standard nucleophilic substitution reaction (SN2).[6][7]

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel suitable for microwave heating, dissolve 2,3,3-trimethyl-3H-indole (1 equivalent) in acetonitrile.

-

Reagent Addition: Add an excess of 1-iodobutane (typically 2-4 equivalents) to the solution.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a temperature of approximately 150-160°C for 15-30 minutes. The use of microwave irradiation significantly accelerates the rate of this quaternization reaction compared to conventional heating.

-

Isolation: After cooling, the product often precipitates out of the solution. The precipitate can be collected by filtration.

-

Purification: Wash the collected solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The product, this compound, is typically obtained in high purity.

The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation without strongly solvating the nucleophile. 1-Iodobutane is an excellent alkylating agent as iodide is a good leaving group.

The overall synthesis workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Biomedical Research

The primary significance of this compound lies in its role as a key building block for the synthesis of unsymmetrical cyanine dyes. These dyes have garnered considerable attention in the biomedical field due to their unique photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) region, which allows for deep tissue penetration of light.[8][9][10]

Photodynamic Therapy (PDT)

Cyanine dyes derived from this indolium salt can be designed to act as potent photosensitizers in photodynamic therapy (PDT).[8][11] Upon irradiation with light of a specific wavelength, these dyes can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can selectively destroy cancer cells.[12] The butyl group and trimethyl substitution on the indolium core can be strategically modified to tune the photophysical and pharmacokinetic properties of the resulting cyanine dyes, enhancing their efficacy as PDT agents.[9] For instance, halogenation of the indole ring can increase the efficiency of singlet oxygen generation.[8][9]

Bio-imaging and Diagnostics

The intense fluorescence of cyanine dyes makes them excellent probes for various bio-imaging applications.[13][14] Cyanine dyes synthesized from this compound can be conjugated to biomolecules such as antibodies, peptides, or nucleic acids to enable targeted imaging of specific cellular components or disease markers.[15] Indocyanine green (ICG), a clinically approved cyanine dye, is widely used in medical diagnostics, and novel derivatives with improved properties are continuously being developed.[10][15] The structure-activity relationship of these dyes is an active area of research, with studies focusing on improving photostability and fluorescence quantum yields for live-cell imaging.[13][14]

Antimicrobial Agents

Recent studies have highlighted the potential of certain cyanine dyes and related indolyl-quinolinium derivatives as novel antimicrobial agents.[16][17][18] These compounds can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like FtsZ, which is crucial for bacterial cell division.[16] The positive charge of the indolium core can facilitate interaction with the negatively charged bacterial cell membrane, leading to membrane disruption. The versatility in the synthesis of cyanine dyes allows for the creation of a diverse library of compounds that can be screened for potent and selective antimicrobial activity against a range of pathogens, including drug-resistant strains.

The logical relationship between the synthesis of this compound and its downstream applications is illustrated in the following diagram:

Caption: From intermediate to application: the role of the title compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with significant implications for the advancement of biomedical research and drug development. Its straightforward synthesis and its role as a precursor to a wide array of functional cyanine dyes provide a robust platform for the development of novel therapeutic and diagnostic agents. The ability to fine-tune the properties of the resulting dyes through structural modifications of the indolium core opens up exciting avenues for creating next-generation photosensitizers for PDT, highly specific fluorescent probes for bio-imaging, and potent antimicrobial compounds to combat infectious diseases. As our understanding of the structure-activity relationships of cyanine dyes continues to grow, the importance of key building blocks like this compound in driving innovation in medicine and biotechnology will undoubtedly continue to expand.

References

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Schwechheimer, C., Rönicke, F., Schepers, U., & Wagenknecht, H. A. (2018). A new structure-activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical science, 9(31), 6557-6563. [Link]

-

Royal Society of Chemistry. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Open Ukrainian Citation Index. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]

-

Lange, N., Szlasa, W., Saczko, J., & Chwiłkowska, A. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. Pharmaceutics, 13(6), 818. [Link]

-

Gündüz, S., & Yildirim, M. (2021). Recent Advances in Cyanine-Based Phototherapy Agents. Frontiers in Chemistry, 9, 696213. [Link]

-

Luo, S., Tan, X., Wiersma, M., & Zhang, Z. (2014). In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale. Bioconjugate chemistry, 25(4), 749-760. [Link]

-

Kejik, Z., & Kaplanek, R. (2024). Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy. Communications Chemistry, 7(1), 180. [Link]

-

ResearchGate. (2022). Small molecular cyanine dyes for phototheranostics. [Link]

-

Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

-

Lange, N., Szlasa, W., Saczko, J., & Chwiłkowska, A. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. Semantic Scholar. [Link]

-

Al-Khawaja, D., & Al-Kayiem, H. H. (2021). Indocyanine green: An old drug with novel applications. Journal of Microscopy and Ultrastructure, 9(2), 55. [Link]

-

Luman, C. R., & O'Shea, D. F. (2014). Mechanistic insight into the thermal “blueing” of cyanine dyes. Journal of the American Chemical Society, 136(20), 7333-7341. [Link]

-

Sun, N., Chan, J. Y., & Lu, Y. (2019). Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action. Bioorganic & medicinal chemistry, 27(9), 1746-1755. [Link]

-

Mohamed, N. S. E.-D., & AbuEl-Hamd, R. M. (2016). Synthesis, spectroscopic and antimicrobial studies of some novel cyanine dyes based on bis-coumarin heterocycles derivatives. European Journal of Chemistry, 7(1), 66-72. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22635225, this compound. [Link]

- Google Patents. (1961).

-

Kumar, A., Singh, R., & Kumar, S. (2022). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology, 13, 944226. [Link]

-

Kumar, A., Singh, R., & Kumar, S. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2185. [Link]

-

Henary, M., & Narayanan, N. (2018). 2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}. Molbank, 2018(3), M1001. [Link]

Sources

- 1. This compound | C15H22IN | CID 22635225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 8. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances in Cyanine-Based Phototherapy Agents [frontiersin.org]

- 10. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new structure-activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, spectroscopic and antimicrobial studies of some novel cyanine dyes based on bis-coumarin heterocycles derivatives | European Journal of Chemistry [eurjchem.com]

- 18. Frontiers | Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide from its precursor, 2,3,3-trimethyl-3H-indole. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction dynamics. We will delve into the mechanistic pathway, provide a detailed and validated experimental protocol, outline critical safety measures, and describe the analytical techniques required for the robust characterization of the final product. This guide is designed to serve as a practical and authoritative resource for professionals engaged in synthetic organic chemistry.

Introduction and Significance

This compound is a quaternary ammonium salt belonging to the indolium class of heterocyclic compounds. The quaternization of the nitrogen atom in the indole ring system introduces a permanent positive charge, transforming the molecule's physical and chemical properties. Such indolium salts are pivotal intermediates in the synthesis of a wide array of functional molecules, most notably as precursors for cyanine dyes used in biological imaging and materials science. The specific N-butyl substituent can modulate solubility and other physicochemical properties, making this a versatile synthetic building block.

The synthesis described herein is a classic example of the Menschutkin reaction, a cornerstone of nitrogen chemistry that involves the alkylation of a tertiary amine with an alkyl halide. Understanding this fundamental transformation is key to its successful execution.

The Mechanistic Pathway: An SN2 Transformation

The formation of this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. This process involves the direct N-alkylation of the indole nitrogen.

Causality of the Mechanism:

-

The Nucleophile: The starting material, 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine), possesses a nitrogen atom with a lone pair of electrons. This lone pair is readily available for nucleophilic attack. Unlike a typical indole, which has an N-H bond and often requires deprotonation to enhance nucleophilicity, the indolenine tautomer is already a potent neutral nucleophile[1].

-

The Electrophile: 1-iodobutane serves as the electrophile. The carbon atom bonded to the iodine is electron-deficient due to the high electronegativity of the iodine atom, making it susceptible to nucleophilic attack.

-

The Leaving Group: The iodide ion (I⁻) is an excellent leaving group. Its large size and the stability of the resulting anion facilitate the cleavage of the C-I bond upon nucleophilic attack.

The reaction proceeds in a single, concerted step where the nitrogen atom of the indole attacks the primary carbon of 1-iodobutane, simultaneously displacing the iodide ion. This forms the new carbon-nitrogen bond and generates the quaternary indolium cation, with the displaced iodide serving as the counter-ion. The use of polar aprotic solvents, such as acetonitrile, is known to accelerate SN2 reactions by stabilizing the transition state.

Validated Experimental Protocol

This section details a self-validating protocol for the synthesis. The insolubility of the resulting ionic salt in common organic solvents provides an inherent purification advantage, as the product often precipitates from the reaction mixture upon completion.

Reagents and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 2,3,3-trimethyl-3H-indole | ≥98% | Alfa Aesar, Sigma-Aldrich | A yellow or orange liquid[2]. |

| 1-Iodobutane | ≥98% | Sigma-Aldrich, Apollo Scientific | Flammable and toxic; handle with extreme care[3][4]. Stabilized with copper. |

| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | A suitable polar aprotic solvent. |

| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | Used for washing and precipitation. |

| Round-bottom flask | - | Standard Glassware | |

| Reflux Condenser | - | Standard Glassware | |

| Magnetic Stirrer & Stir Bar | - | Standard Equipment | |

| Heating Mantle | - | Standard Equipment | |

| Buchner Funnel & Flask | - | Standard Glassware | For vacuum filtration. |

| Vacuum Oven | - | Standard Equipment | For drying the final product. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,3-trimethyl-3H-indole (e.g., 5.0 g, 31.4 mmol) in 30 mL of anhydrous acetonitrile.

-

Reagent Addition: To the stirring solution, add 1-iodobutane (e.g., 6.4 g, 1.1 eq, 34.8 mmol) via syringe. A slight excess of the alkylating agent ensures complete conversion of the starting indole.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Alternative: Microwave-assisted synthesis can significantly reduce reaction times, with typical conditions being 140-155°C for 10-35 minutes[5].

-

Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The product, an ionic salt, may begin to precipitate. To complete precipitation, slowly add 50 mL of diethyl ether to the cooled reaction mixture while stirring.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold acetonitrile (2 x 15 mL) and then diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Transfer the crystalline solid to a watch glass and dry under vacuum at 40-50°C for at least 4 hours to remove residual solvents. The final product should be a stable, crystalline solid.

Synthesis Workflow Diagram

Sources

A Spectroscopic and Synthetic Guide to 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide: An In-Depth Technical Resource

Introduction

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, a quaternary ammonium salt, belongs to the class of indolium compounds. These structures are of significant interest in various chemical and biomedical applications, including their use as precursors for cyanine dyes, which are widely employed as fluorescent probes in biological imaging. The butyl group attached to the nitrogen atom imparts specific solubility and electronic properties to the molecule, influencing its behavior in different chemical environments. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in research and development.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a positively charged indolium cation and an iodide anion. The cation features a butyl group and three methyl groups attached to the indole core.

Caption: Molecular structure of this compound.

The synthesis of this compound is typically achieved through the quaternization of the corresponding indolenine base.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

A robust and reproducible method for the synthesis of this compound is detailed below, based on established procedures for the synthesis of similar indolium salts.[1]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,3-trimethyl-3H-indole in acetonitrile.

-

Addition of Alkylating Agent: To this solution, add a molar excess (typically 1.5 to 2 equivalents) of 1-iodobutane. The use of an excess of the alkylating agent ensures the complete conversion of the starting indolenine.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which usually induces the precipitation of the product as a crystalline solid. The solid is collected by vacuum filtration and washed with a cold, non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and diethyl ether.

-

Drying: The purified product is then dried under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization. While specific experimental spectra for the title compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of closely related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the butyl chain, and the protons of the three methyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons (H4-H7) | 7.5 - 8.0 | Multiplet | 4H |

| N-CH₂ (butyl) | ~4.5 | Triplet | 2H |

| N-CH₂-CH₂ (butyl) | ~1.9 | Multiplet | 2H |

| N-(CH₂)₂-CH₂ (butyl) | ~1.5 | Multiplet | 2H |

| CH₃ (butyl) | ~1.0 | Triplet | 3H |

| C2-CH₃ | ~2.8 | Singlet | 3H |

| C3-(CH₃)₂ | ~1.6 | Singlet | 6H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (C2) | ~180 |

| Quaternary Carbon (C3) | ~55 |

| Aromatic Carbons | 115 - 145 |

| N-CH₂ (butyl) | ~50 |

| Butyl Chain Carbons | 13 - 30 |

| C2-CH₃ | ~15 |

| C3-(CH₃)₂ | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch | 1620 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1200 - 1350 |

The presence of the iodide counter-ion does not typically result in a distinct peak in the mid-IR region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study by da Costa Duarte et al. has reported the UV-Vis absorption spectrum of this compound in solution.[2]

The spectrum shows a distinct absorption maximum in the UV region, which is characteristic of the π-π* transitions within the aromatic indole system.

| Parameter | Value |

| Solvent | Solution (10⁻⁵ M) |

| λmax | ~275 nm and ~350 nm |

The exact position and intensity of the absorption maximum can be influenced by the solvent polarity.

Conclusion

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, while the predicted and experimental spectroscopic data serve as a crucial reference for its identification and quality assessment. As a key intermediate in the synthesis of functional dyes, a thorough understanding of its chemical and physical properties is essential for the advancement of research in materials science and biomedical imaging.

References

-

da Costa Duarte, R., Kommers Reimann, L., Severo Rodembusch, F., & Gustavo Teixeira Alves Duarte, L. (2018). 1-Butyl-2,3,3-trimethylindol-1-ium iodide. IUCrData, 3(8), x181130. [Link]

-

Ge, J., Fan, L., Zhang, K., Ou, T., Li, Y., Zhang, C., Dong, C., Shuang, S., & Wong, M. S. (2015). Indole-based Cyanine as a Nuclear RNA-Selective Two-Photon Fluorescent Probe for Live Cell Imaging. ACS Chemical Biology, 10(5), 1171–1175. [Link]

-

Duarte, L. G. T. A. (n.d.). ORCID. Retrieved from [Link]

-

IUCr. (2017). 5,7-Dimethyl-1H-indole-2,3-dione. IUCrData, 2(4), x170444. [Link]

-

Stein, A. R. (2011). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry, 43(5), 1493-1507. [Link]

-

da Costa Duarte, R., Reimann, L., Severo Rodembusch, F., & Duarte, L. G. T. A. (2018). 1-Butyl-2,3,3-trimethylindol-1-ium iodide. IUCrData, 3(8), x181130. [Link]

-

da Costa Duarte, R., et al. (2018). 1-Butyl-2,3,3-trimethylindol-1-ium iodide. IUCrData, 3(8). [Link]

-

Ferreira, J. A., et al. (2022). Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging. Chemosensors, 11(1), 47. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Luminescent Potential of a Key Cyanine Dye Precursor

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, a quaternary salt of the indolenine heterocyclic system, represents a critical building block in the synthesis of cyanine dyes. These dyes are at the forefront of numerous applications in biomedical research and diagnostics, primarily owing to their tunable and often intense fluorescence properties in the visible and near-infrared regions. Understanding the intrinsic photophysical characteristics of this precursor is paramount for the rational design of novel fluorescent probes, sensors, and imaging agents. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental characterization of this compound, offering field-proven insights for researchers in chemistry, biology, and medicine.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a straightforward quaternization reaction of the parent indolenine base.

Synthetic Pathway

The reaction involves the nucleophilic attack of the nitrogen atom of 2,3,3-trimethyl-3H-indole on the electrophilic carbon of 1-iodobutane. This SN2 reaction is generally carried out in a suitable organic solvent and may be facilitated by heating.

"1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide" as a precursor for organic synthesis

An In-Depth Technical Guide: 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide as a Versatile Precursor in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, certain molecular scaffolds serve as foundational pillars upon which vast and complex structures are built. This compound, a quaternary ammonium salt of the indolenine heterocycle, represents one such critical building block. While seemingly modest in structure, its inherent chemical reactivity, particularly the activated C2-methyl group, makes it an indispensable precursor for the synthesis of a wide array of functional molecules.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core attributes and synthetic utility of this compound. We will delve into its fundamental properties, provide validated protocols for its synthesis, and explore its primary application as a cornerstone in the construction of polymethine and cyanine dyes—compounds that are central to advancements in bio-imaging, diagnostics, and materials science.

Part 1: Foundational Characteristics of the Precursor

A thorough understanding of the precursor's properties is paramount for its effective and safe utilization in any synthetic workflow.

Physicochemical and Structural Properties

This compound is a salt characterized by an indolium cation and an iodide anion. The cationic portion features a bicyclic aromatic system fused to a five-membered ring containing a quaternary nitrogen atom. This quaternization is the key to its synthetic utility. The permanent positive charge on the nitrogen atom inductively withdraws electron density from the adjacent C2 carbon, significantly increasing the acidity of the protons on the C2-methyl group. This renders the methyl group susceptible to deprotonation by even moderate bases, forming a highly reactive methylene base intermediate—the linchpin of its role in condensation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-butyl-2,3,3-trimethylindol-1-ium iodide | [1] |

| CAS Number | 20205-30-5 | [1] |

| Molecular Formula | C₁₅H₂₂IN | [1] |

| Molecular Weight | 343.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 102 °C | [2] |

| Canonical SMILES | CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | [1] |

Safety, Handling, and Storage

While specific safety data for this exact compound is limited, data from closely related indolium salts provide a strong basis for safe handling protocols.[3]

-

Hazards: Compounds in this class are typically classified as harmful if swallowed and are known to cause skin irritation and serious eye irritation.[4] Ingestion may lead to adverse health effects, and direct contact with eyes or skin should be strictly avoided.

-

Handling:

-

Always handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[3]

-

Part 2: Synthesis of the Indolium Precursor

The synthesis of this compound is a robust, two-stage process. It begins with the creation of the core heterocyclic structure, 2,3,3-trimethylindolenine (commonly known as Fischer's base), followed by an N-alkylation to install the butyl group and form the final quaternary salt.

Protocol 1: Synthesis of 2,3,3-Trimethylindolenine (Fischer's Base)

The Fischer indole synthesis is a classic and reliable method for forming the indole ring system.[5] It proceeds through the acid-catalyzed reaction of a phenylhydrazine with a ketone, involving the formation of a phenylhydrazone intermediate which then undergoes a[4][4]-sigmatropic rearrangement.[6]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine hydrochloride (1 equivalent) and methyl isopropyl ketone (1.1 equivalents).

-

Solvent/Catalyst: Add glacial acetic acid as both the solvent and the acid catalyst. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Basify the aqueous solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10. This neutralizes the acid and deprotonates the product.

-

The product will separate as an oil or solid. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3,3-trimethylindolenine.

-

The crude product can be purified further by vacuum distillation.

-

Protocol 2: N-Alkylation to form this compound

This step involves a standard quaternization of the tertiary amine in the indolenine ring via an Sₙ2 reaction with an alkyl halide.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2,3,3-trimethylindolenine (1 equivalent) in a suitable solvent such as acetonitrile or nitromethane.[7]

-

Reagent Addition: Add 1-iodobutane (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The product, being a salt, will often precipitate from the solution as it forms. Monitor completion by TLC (disappearance of the starting indolenine).

-

Isolation:

-

Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

-

Purification:

-

The product is often pure enough after filtration and washing.

-

If necessary, recrystallization can be performed from a solvent system like methanol/ether to yield the purified this compound.

-

Part 3: Application in the Synthesis of Cyanine Dyes

The primary and most significant application of this compound is as a precursor to cyanine dyes. These dyes are characterized by two nitrogen-containing heterocycles connected by a polymethine bridge and are workhorses in biomedical imaging and diagnostics due to their high molar extinction coefficients and tunable fluorescence properties.[8][9] The length of the polymethine chain dictates the absorption and emission wavelengths of the dye.

Protocol 3: Synthesis of a Symmetrical Trimethine Cyanine Dye Analogue

This protocol describes the synthesis of a Cy3 analogue, where two molecules of the indolium precursor are coupled using a one-carbon bridging unit.

Methodology:

-

Reaction Setup: In a round-bottom flask, suspend this compound (2 equivalents) in pyridine. The pyridine serves as both the solvent and the base.

-

Bridge Reagent: Add triethyl orthoformate (1.1 equivalents), which will serve as the source of the central methine carbon in the trimethine bridge.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The solution will typically develop a deep, intense color (often magenta or deep red) as the dye is formed.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to the flask to precipitate the cyanine dye product.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Wash the crude solid thoroughly with diethyl ether to remove residual pyridine and unreacted starting materials.

-

The dye can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

-

Extension to Pentamethine and Heptamethine Dyes

The synthesis can be readily adapted to produce longer-wavelength dyes, such as analogues of Cy5 (pentamethine) and Cy7 (heptamethine), by simply changing the bridging reagent.

-

For Pentamethine Dyes (Cy5 analogues): Use a three-carbon bridge source like malondialdehyde bis(phenylimine) hydrochloride or 1,1,3,3-tetramethoxypropane in the presence of acetic anhydride.

-

For Heptamethine Dyes (Cy7 analogues): Use a five-carbon bridge source such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.[9] The reaction is typically run in a solvent mixture like pyridine and acetic anhydride.

Conclusion

This compound is a structurally simple yet synthetically powerful precursor. Its value is rooted in the strategic placement of a quaternary nitrogen, which activates the C2-methyl group for crucial C-C bond-forming reactions. The straightforward and high-yielding protocols for both its own synthesis and its subsequent conversion into high-value cyanine dyes underscore its importance. For researchers in medicinal chemistry, diagnostics, and materials science, a mastery of the handling and reactivity of this indolium salt opens the door to a vast array of functional molecules with precisely tunable photophysical properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22635225, this compound. Retrieved from [Link].

-

Wu, D., Shen, L. X., Niu, Y. Y., & Ng, S. W. (2012). 2,3,3-Trimethyl-1-[4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butyl]-3H-indol-1-ium diiodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2714. Retrieved from [Link].

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link].

-

LookChem. Product Information for Cas 20205-30-5. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9995814, 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide. Retrieved from [Link].

-

Shmanai, V. V., et al. (2003). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 86(7), 2464-2483. Retrieved from [Link].

-

Tawa, G. J., et al. (2014). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. Journal of the American Chemical Society, 136(30), 10632–10640. Retrieved from [Link].

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link].

- Waggoner, A. S., et al. (2001). Cyanine dyes and synthesis methods thereof. Google Patents, EP1112254B1.

-

Hall, B., et al. (2009). Catch and release microwave mediated synthesis of cyanine dyes. Organic & Biomolecular Chemistry, 7, 305-311. Retrieved from [Link].

-

Renge, S. S., et al. (2007). Synthesis and Characterization of Heptamethine Cyanine Dyes. International Journal of Molecular Sciences, 8(3), 226-235. Retrieved from [Link].

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Retrieved from [Link].

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link].

-

Reddy, T. J., et al. (1997). A convenient Fischer indole synthesis of 2,3′-biindoles. Tetrahedron Letters, 38(49), 8569-8572. Retrieved from [Link].

Sources

- 1. This compound | C15H22IN | CID 22635225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, a heterocyclic salt with significant potential in various research and development applications. From its fundamental chemical properties to its commercial availability and synthesis, this document serves as a critical resource for scientists and professionals in the field.

Chemical Identity and Properties

This compound, also known as 1-butyl-2,3,3-trimethylindolium iodide, is a quaternary ammonium salt. Its structure consists of an indolium cation and an iodide anion. The indolium cation is characterized by a bicyclic structure containing a nitrogen atom, with a butyl group and three methyl groups attached at specific positions.

Key identifiers for this compound are:

-

Molecular Weight : 343.25 g/mol [3]

A summary of its known physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 343.25 g/mol | PubChem[3] |

| Molecular Formula | C15H22IN | Sigma-Aldrich[1] |

| Melting Point | 102 °C | LookChem[2] |

| IUPAC Name | 1-butyl-2,3,3-trimethylindol-1-ium iodide | PubChem[3] |

| InChI | InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1 | PubChem[3] |

| InChIKey | IRFPZGGBKVIINP-UHFFFAOYSA-M | PubChem[3] |

| Canonical SMILES | CCCC[N+]1=C(C)C(C2=CC=CC=C21)(C)C.[I-] | PubChem |

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers. It is important to note that this compound is often supplied for early-stage research and development purposes.

Key Supplier:

-

Sigma-Aldrich (Merck) : Lists the compound under the name "1-BUTYL-2,3,3-TRIMETHYL-3H-INDOLIUM, IODIDE" with CAS number 20205-30-5.[1] They specify that the product is part of a collection of rare and unique chemicals for early discovery researchers.[1][4] For this reason, analytical data is not routinely collected by the supplier, and the buyer is responsible for confirming the product's identity and purity.[1][4] All sales are final.[1][4]

When procuring this chemical, it is crucial for researchers to perform their own quality control and characterization to ensure it meets the specifications for their intended application.

Synthesis and Manufacturing

For applications requiring larger quantities or specific purity grades not commercially available, in-house synthesis may be a viable option. The synthesis of N-alkylated indolium salts like this compound typically involves the quaternization of an N-heterocyclic precursor.

General Synthetic Approach:

The synthesis of this compound starts with 2,3,3-trimethylindolenine (also known as 2,3,3-trimethyl-3H-indole). This precursor is then reacted with an alkylating agent, in this case, n-butyl iodide, to yield the final quaternary ammonium salt.

A generalized workflow for this synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

Procedure:

-

In a round-bottom flask, dissolve 2,3,3-trimethylindolenine in anhydrous acetonitrile.

-

Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of n-butyl iodide to the solution.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified product under vacuum.

-

Applications in Research and Drug Development

Indolium salts are a class of compounds with diverse applications, primarily stemming from their use as precursors in the synthesis of cyanine dyes. These dyes are widely used as fluorescent probes and labels in biological and medical research.

Potential Applications:

-

Fluorescent Labeling: As a precursor, this compound can be used to synthesize asymmetrical monomethine cyanine dyes. These dyes have applications in biological imaging and as non-covalent labels for proteins like human serum albumin.[2]

-

Organic Solar Cells: The indolenine core is a component in the synthesis of squaraine (SQ) dyes, which are investigated as photovoltaic materials in organic solar cells.[2]

-

High-Density Recording Media: The methyl group adjacent to the quaternary nitrogen is acidic and can undergo Mannich-type reactions to yield compounds used in high-density recording media.[7]

The logical flow from the precursor to its application in dye synthesis is illustrated below:

Caption: Pathway from the indolium salt to its applications in cyanine dye-based technologies.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While specific hazard data for this compound is limited, related compounds such as 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide are known to cause skin and serious eye irritation.[8]

Recommended Safety Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from light.

References

-

Cas 20205-30-5, 3H-Indolium, 1-butyl-2,3,3-trimethyl-, iodide | lookchem. [Link]

-

This compound - PubChem. [Link]

-

1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide | C13H18IN | CID 9995814 - PubChem. [Link]

-

2,3,3-Trimethyl-1-[4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butyl] - ResearchGate. [Link]

-

2,3,3-Trimethyl-1-[4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butyl] - (IUCr). [Link]

-

n-Butyl Iodide - The Merck Index Online. [Link]

- Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google P

-

New 3H-indole synthesis by Fischer's method. Part I - PubMed. [Link]

Sources

- 1. 1-BUTYL-2,3,3-TRIMETHYL-3H-INDOLIUM, IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C15H22IN | CID 22635225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BUTYL-2,3,3-TRIMETHYL-3H-INDOLIUM, IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3,3-Trimethylindolenine - CAS-Number 1640-39-7 - Order from Chemodex [chemodex.com]

- 6. n-Butyl Iodide [drugfuture.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide | C13H18IN | CID 9995814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide for the Synthesis of Advanced Near-Infrared (NIR) Fluorescent Probes

Abstract

Near-infrared (NIR) fluorescent probes are an indispensable tool in modern biomedical research and drug development, offering unparalleled advantages such as deep tissue penetration and high signal-to-noise ratios.[1][2] This guide provides a comprehensive overview of the synthesis and application of NIR probes derived from the key heterocyclic precursor, 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide . We delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and demonstrate a practical application in cellular imaging. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of custom-synthesized NIR probes for advanced imaging applications.

Introduction: The Significance of Indolium-Based NIR Fluorophores

The NIR window (typically 700-1700 nm) provides a unique optical channel for in vivo imaging due to the minimal absorption of light by biological components like hemoglobin and water, and reduced tissue autofluorescence.[3][4] This allows for the visualization of physiological and pathological processes in real-time within living systems.[2][5]

Among the various classes of NIR fluorophores, cyanine dyes are prominent due to their high molar extinction coefficients, tunable optical properties, and relative stability.[6][7] The core structure of many high-performance cyanine dyes is built from heterocyclic quaternary salts, with indolium derivatives being particularly versatile. This compound serves as a foundational building block for a subset of these dyes. Its structure features a quaternized nitrogen atom and, critically, a reactive methyl group at the C2 position, which is the key to constructing the polymethine chain that defines the dye's color and spectroscopic properties.[6][8] By controlling the length and composition of this chain, researchers can precisely tune the absorption and emission wavelengths into the desired NIR region.

Physicochemical Properties of the Precursor

A clear understanding of the starting material is crucial for successful synthesis.

| Property | Value | Source |

| IUPAC Name | 1-butyl-2,3,3-trimethylindol-1-ium iodide | [9] |

| CAS Number | 20205-30-5 | [9] |

| Molecular Formula | C₁₅H₂₂IN | [9] |

| Molecular Weight | 343.25 g/mol | [9] |

| Appearance | Solid (Varies from white to yellow/red) | [10] |

The Core Chemistry: From Indolium to Cyanine

The synthesis of symmetrical heptamethine cyanine dyes, which typically emit in the NIR-I region (~750-850 nm), is achieved through the condensation of two equivalents of the indolium salt with a suitable three-carbon bridging molecule. The reaction hinges on the reactivity of the C2-methyl group on the indolium ring, which is activated by the electron-withdrawing effect of the quaternary nitrogen. This methyl group can be deprotonated by a base (like pyridine or triethylamine) to form a methylene base, a potent nucleophile that attacks the electrophilic bridging agent.

Figure 2: Step-by-step experimental workflow for NIR probe synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.2 equivalents).

-

Addition of Reagents: Add N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1.0 equivalent). To this mixture, add anhydrous pyridine and acetic anhydride (typically in a 2:1 to 4:1 volumetric ratio) to serve as the solvent and catalyst. [6]3. Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The solution will typically turn a deep blue or green color. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

-

Expert Insight: The acetic anhydride serves to activate the bridging agent and acts as a dehydrating agent, driving the condensation reaction to completion.

-

-

Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add the reaction mixture to a beaker containing a large volume of vigorously stirred diethyl ether. This will cause the cyanine dye product to precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid several times with small portions of cold diethyl ether to remove residual pyridine and other impurities.

-

Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

-

Expert Insight: A gradient elution for chromatography, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol, is often effective for separating the desired dye from starting materials and side products. [11]

-

Probe Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized NIR probe.

-

Structural Verification: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the synthesized molecule has the correct structure and mass. [6]* Purity Analysis: Employ HPLC with a UV-Vis or fluorescence detector to assess the purity of the final compound, which should ideally be >95% for biological applications. [10]* Spectroscopic Analysis: Dissolve the purified dye in a suitable solvent (e.g., DMSO or Ethanol) and measure its absorbance and fluorescence spectra. This confirms its NIR properties.

Typical Spectroscopic Data for an Indotricarbocyanine Probe

| Parameter | Typical Value Range | Significance |

| Absorption Max (λ_abs) | 750 - 790 nm | Wavelength of maximum light absorption; required for efficient excitation. |

| Emission Max (λ_em) | 780 - 820 nm | Wavelength of maximum fluorescence; must be in the NIR window. [12] |

| Stokes Shift | 20 - 40 nm | The separation between absorption and emission maxima; a larger shift is generally better to minimize signal overlap. |

| Molar Extinction Coeff. (ε) | >150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light; higher values lead to brighter signals. |

Application Protocol: In Vitro NIR Cellular Imaging

This protocol provides a general method for staining living cells with the synthesized NIR probe.

Materials

-

Purified NIR probe

-

DMSO (cell culture grade)

-

Human cell line (e.g., A549 lung cancer cells) cultured on glass-bottom dishes. [13]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescence microscope equipped with a NIR laser line (e.g., 785 nm) and appropriate emission filters.

Procedure

-

Prepare Stock Solution: Dissolve the purified NIR probe in DMSO to create a 1 mM stock solution.

-

Expert Insight: Prepare small aliquots of the stock solution and store them at -20°C, protected from light, to maintain stability.

-

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

-

Cell Staining: Remove the existing medium from the cultured cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal time may need to be determined empirically.

-

Wash: Remove the staining solution and gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.

-

Imaging: Add fresh PBS or culture medium to the cells. Image the cells immediately using a fluorescence microscope. Use the 785 nm laser for excitation and collect the emission signal in the 800-850 nm range.

-

(Optional) Cytotoxicity Assessment: To ensure the probe is not toxic at the imaging concentration, perform a standard MTT or similar cell viability assay in parallel. Cell viability should remain high (>85-90%). [3][13]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Synthesis Yield | Incomplete reaction; impure reagents; insufficient heating. | Extend reaction time and monitor with TLC; use anhydrous solvents; ensure the reaction reaches reflux temperature. |

| No/Weak Fluorescence | Incorrect chemical structure; sample degradation; aggregation. | Verify structure with NMR/MS; store probe protected from light and moisture; use a small amount of a surfactant like Tween 20 to reduce aggregation in aqueous media. |

| High Background in Imaging | Incomplete washing; probe concentration too high; cell death. | Increase the number and duration of wash steps; perform a concentration titration to find the optimal staining concentration; check cell viability. |

References

-

Ingenta Connect. (2020). Synthesis and Characterization of a Novel Near-Infrared Fluorescent Probe for Living Cells Imaging. Journal of Nanoscience and Nanotechnology, 20(2), 668-672. [Link]

-

PubMed. (2016). Synthesis and characterization of a novel near-infrared fluorescent probe for applications in imaging A549 cells. Biotechnology Letters, 38(11), 1851-1856. [Link]

-

ResearchGate. Types and characteristics of near-infrared fluorescent probes. [Link]

-

ResearchGate. A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. [Link]

-

National Institutes of Health (NIH). (2017). Novel near-infrared fluorescent probe for live cell imaging. Experimental and Therapeutic Medicine, 14(4), 3454-3458. [Link]

-

ResearchGate. Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines. [Link]

-

ResearchGate. Synthesis of Cyanine Dyes. [Link]

-

Frontiers. (2024). Investigation on the fluorescence detection mechanism of NIR fluorescent probes based on intramolecular spiro cyclization. Frontiers in Chemistry. [Link]

-

Royal Society of Chemistry. (2024). An indolium-based near-infrared fluorescent probe for non-invasive real-time monitoring of gastric pH in vitro and in vivo. Analytical Methods. [Link]

-

National Institutes of Health (NIH). This compound. PubChem. [Link]

-

Royal Society of Chemistry. (2021). Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications. Chemical Science. [Link]

-

ResearchGate. An indolium-based near-infrared fluorescent probe for non-invasive real-time monitoring of gastric pH in vitro and in vivo. [Link]

-